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Compound of Interest

Compound Name: 3-Bromo-4-phenoxybenzaldehyde

CAS No.: 1000414-11-8

Cat. No.: B1373949 Get Quote

Executive Summary
3-Bromo-4-phenoxybenzaldehyde represents a "privileged structure" in drug discovery due

to its orthogonal reactivity. It possesses two distinct reactive handles:[1][2]

The Aryl Bromide (C3): Positioned ortho to the phenoxy group, allowing for sterically

controlled cross-coupling reactions (Suzuki, Buchwald-Hartwig) to build extended biaryl

systems.

The Aldehyde (C1): A versatile electrophile for reductive amination, olefination, or

heterocycle formation.

This guide provides optimized protocols for chemoselective transformations, addressing the

specific electronic and steric challenges posed by the ortho-phenoxy substituent.

Molecular Profile & Reactivity Analysis

Methodological & Application

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 1 / 9 Tech Support

https://www.benchchem.com/product/b1373949?utm_src=pdf-interest
https://www.benchchem.com/product/b1373949?utm_src=pdf-body
https://pubchem.ncbi.nlm.nih.gov/compound/3-Bromo-4-methoxybenzaldehyde
https://patents.google.com/patent/CN107674079B/en
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1373949?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Property Specification Chemical Insight

CAS 39569-21-6

Structure 3-Br-4-OPh-Ph-CHO

Steric Challenge: The phenoxy

group at C4 creates steric bulk

around the C3-Bromine,

potentially retarding oxidative

addition in catalytic cycles.

Electronic State Electron-Rich Ether

The phenoxy group donates

electron density (resonance),

making the C-Br bond less

electrophilic than in simple

bromobenzaldehydes.

Implication: Requires electron-

rich phosphine ligands for

efficient Pd-catalyzed coupling.

Stability Air-Sensitive (CHO)

Aldehydes oxidize to

carboxylic acids over time.

Storage: Under inert

atmosphere (N2/Ar) at 2-8°C.

Visual Workflow: Divergent Synthesis Pathways
The following diagram illustrates the modular utility of the scaffold, highlighting the orthogonality

between the bromide and aldehyde handles.
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Figure 1: Divergent synthetic pathways utilizing the orthogonal reactivity of the bromide and

aldehyde moieties.

Application Protocols
Protocol A: Chemoselective Suzuki-Miyaura Coupling
Objective: Functionalize the C3 position without affecting the aldehyde. Challenge: The

electron-rich phenoxy group deactivates the C-Br bond towards oxidative addition. Standard

Pd(PPh3)4 may be sluggish. Solution: Use of Pd(dppf)Cl2 or SPhos Pd G2, which are robust

enough to activate hindered/electron-rich aryl bromides.

Reagents:

Substrate: 3-Bromo-4-phenoxybenzaldehyde (1.0 equiv)

Boronic Acid: Arylboronic acid (1.2 equiv)

Catalyst: Pd(dppf)Cl2·DCM (3-5 mol%)

Base: K2CO3 (2.0 equiv) or K3PO4 (for sensitive substrates)

Solvent: 1,4-Dioxane/Water (4:1 v/v)

Methodological & Application

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 3 / 9 Tech Support

https://www.benchchem.com/product/b1373949?utm_src=pdf-body-img
https://www.benchchem.com/product/b1373949?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1373949?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Step-by-Step Procedure:

Inert Setup: Charge a reaction vial with the substrate, boronic acid, and base. Evacuate and

backfill with Nitrogen (3x).

Solvent Addition: Add degassed Dioxane/Water mixture.

Catalyst Addition: Add the Palladium catalyst quickly under a positive stream of Nitrogen.

Reaction: Heat the sealed vessel to 80-90°C for 4–12 hours.

Monitoring: Monitor by TLC or LC-MS. The aldehyde peak (approx 10 ppm in 1H NMR)

should remain intact.

Workup: Cool to RT. Dilute with EtOAc, wash with water and brine. Dry over MgSO4.[3]

Purification: Flash chromatography (Hexanes/EtOAc).

Expert Insight: If the aldehyde undergoes side reactions (e.g., Cannizzaro disproportionation

due to base), switch to a non-aqueous base system like CsF in Toluene or protect the aldehyde

as an acetal prior to coupling.

Protocol B: Reductive Amination (Linker Synthesis)
Objective: Convert the aldehyde to a secondary or tertiary amine, a common motif in kinase

inhibitor "tail" regions (e.g., mimicking the piperidine linker in Ibrutinib). Mechanism: Formation

of an iminium ion followed by in-situ reduction.

Reagents:

Substrate: 3-Bromo-4-phenoxybenzaldehyde (1.0 equiv)

Amine: Primary or Secondary Amine (1.1 equiv)

Reductant: Sodium Triacetoxyborohydride (STAB, NaBH(OAc)3) (1.5 equiv)

Solvent: 1,2-Dichloroethane (DCE) or DCM.

Additive: Acetic Acid (1-2 drops, catalytic) to accelerate imine formation.
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Step-by-Step Procedure:

Imine Formation: Dissolve the aldehyde and amine in DCE at room temperature. Add Acetic

Acid. Stir for 30–60 minutes to ensure equilibrium formation of the imine/iminium species.

Reduction: Add NaBH(OAc)3 in one portion.

Note: Gas evolution (H2) may occur; ensure venting.

Reaction: Stir at RT for 2–16 hours.

Quench: Quench with saturated aqueous NaHCO3 (basic pH is critical to extract the free

amine).

Extraction: Extract with DCM (3x).

Purification: The product is an amine; use amine-functionalized silica or add 1%

Triethylamine to the eluent during chromatography to prevent streaking.

Protocol C: Pyrazolo-Pyrimidine Core Construction
(Advanced)
Context: For researchers synthesizing Btk inhibitor analogs, this aldehyde is often converted

into a nitrile or hydrazine intermediate to build the pyrazolo[3,4-d]pyrimidine core.

Workflow Summary:

Condensation: React aldehyde with malononitrile (Knoevenagel conditions: Piperidine/EtOH)

to form the benzylidenemalononitrile.

Cyclization: React the intermediate with hydrazine hydrate to form the pyrazole ring.

Core Formation: Further cyclization with formamide yields the pyrazolo-pyrimidine core.

Mechanistic Visualization: The Steric Influence
The following diagram details the Suzuki catalytic cycle, emphasizing the specific steric

hindrance caused by the phenoxy group during the oxidative addition step.
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Figure 2: Catalytic cycle highlighting the rate-limiting oxidative addition due to the steric bulk of

the 4-phenoxy group.
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Issue Probable Cause Corrective Action

Low Conversion (Suzuki)
Catalyst deactivation or slow

oxidative addition.

Switch to electron-rich, bulky

ligands (e.g., XPhos, SPhos)

to facilitate oxidative addition

into the electron-rich aryl

bromide.

Aldehyde Oxidation Air exposure during reaction.

Strictly degas solvents. Use an

antioxidant additive if

necessary, or protect CHO as

acetal.

Debromination
Hydride source present (e.g.,

from alcohol solvents).

Avoid secondary alcohols

(Isopropanol) as co-solvents.

Use Dioxane, Toluene, or DMF.

Cannizzaro Reaction Base concentration too high.

Use weaker bases (K3PO4) or

anhydrous conditions

(CsF/Toluene).
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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